(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a synthetic organic compound that features a difluorophenyl group and a tetrahydropyran-2-yloxy group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzene and tetrahydro-2H-pyran.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2,4-difluorobenzene and a suitable reagent to introduce the propanone moiety.
Introduction of Tetrahydropyran Group: The intermediate is then reacted with tetrahydro-2H-pyran under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route described above, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethan-1-one: Similar structure but with an ethanone backbone.
(2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
The uniqueness of (2S)-1-(2,4-Difluorophenyl)-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H16F2O3 |
---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
(2S)-1-(2,4-difluorophenyl)-2-(oxan-2-yloxy)propan-1-one |
InChI |
InChI=1S/C14H16F2O3/c1-9(19-13-4-2-3-7-18-13)14(17)11-6-5-10(15)8-12(11)16/h5-6,8-9,13H,2-4,7H2,1H3/t9-,13?/m0/s1 |
InChI Key |
PANPCCDZBDSJOU-LLTODGECSA-N |
Isomeric SMILES |
C[C@@H](C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2 |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)OC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.